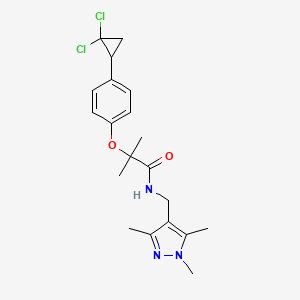

C20H25Cl2N3O2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H25Cl2N3O2 |

|---|---|

Molecular Weight |

410.3 g/mol |

IUPAC Name |

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide |

InChI |

InChI=1S/C20H25Cl2N3O2/c1-12-16(13(2)25(5)24-12)11-23-18(26)19(3,4)27-15-8-6-14(7-9-15)17-10-20(17,21)22/h6-9,17H,10-11H2,1-5H3,(H,23,26) |

InChI Key |

WXJILTXGPJYXTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNC(=O)C(C)(C)OC2=CC=C(C=C2)C3CC3(Cl)Cl |

Origin of Product |

United States |

Significance of the Chemical Scaffold in Medicinal Chemistry Research

The foundational structure, or chemical scaffold, of a molecule is pivotal in medicinal chemistry as it largely dictates the compound's three-dimensional shape and, consequently, its interaction with biological targets. The scaffold of C20H25Cl2N3O2 incorporates a nitrogen mustard group—the bis(2-chloroethyl)amino moiety—attached to a phenyl ring. Nitrogen mustards are a well-known class of alkylating agents, historically significant in the development of chemotherapy. This structural feature suggests a potential for reactivity with biological macromolecules, a characteristic often exploited in the design of anticancer drugs.

However, without specific research on this compound, any discussion on the significance of its particular scaffold remains speculative. The unique combination of the nitrogen mustard with an acetamide (B32628) and a substituted cyclopenta-2,4-dien-1-ylidene(hydroxy)methyl group presents a novel arrangement for which the therapeutic potential and biological activity have not been documented.

Synthetic Methodologies and Chemical Derivatization of C20h25cl2n3o2

Established Synthetic Routes for C20H25Cl2N3O2 and Related Derivatives

The synthesis of Amodiaquine dihydrochloride (B599025) dihydrate is typically achieved through a multi-step organic synthesis strategy, often starting from readily available chemical precursors.

A prevalent synthetic pathway for Amodiaquine dihydrochloride dihydrate involves a sequence of three primary steps:

Mannich Reaction: This initial step commonly involves the reaction of 4-acetamidophenol with diethylamine (B46881) and paraformaldehyde. This process yields an intermediate compound, 4-acetamido-2-(diethylaminomethyl)phenol acs.orgresearchgate.netchemrxiv.org.

Substitution with 4,7-Dichloroquinoline (B193633) (4,7-DCQ): The intermediate produced in the Mannich reaction undergoes hydrolysis, followed by a crucial substitution reaction with 4,7-dichloroquinoline. This reaction is fundamental in constructing the core structure of Amodiaquine acs.orgresearchgate.netchemrxiv.org. The synthesis of 4,7-dichloroquinoline itself is a separate multi-step process, typically starting from meta-chloroaniline acs.orgresearchgate.netchemrxiv.org.

Rehydration: The final stage involves the rehydration of the synthesized compound to form the stable dihydrochloride dihydrate salt, which is the common pharmaceutical form of Amodiaquine acs.orgresearchgate.netchemrxiv.org.

Mannich Reaction: This reaction is pivotal for incorporating the diethylaminomethyl side chain onto the phenolic ring of the precursor molecule acs.orgresearchgate.netchemrxiv.org. The selection of an appropriate solvent system, such as aqueous media, and optimized reaction conditions are critical for achieving high yields and purity google.com.

Nucleophilic Aromatic Substitution: The coupling of the modified aminophenol intermediate with 4,7-dichloroquinoline represents a key aryl-halogen exchange reaction. The efficiency and outcome of this step are highly dependent on carefully controlled reaction parameters, including the choice of solvent (e.g., ethanol, isopropanol) and temperature acs.orgresearchgate.net.

Advanced Methodologies for Analog Design and Diversification

The ongoing research into Amodiaquine analogs is largely motivated by the desire to enhance its efficacy against drug-resistant strains of malaria, mitigate its associated toxicities, and improve its pharmacokinetic properties openaccessjournals.comnih.govacs.orgresearchgate.netnih.govnih.gov.

Rational design strategies for Amodiaquine analogs focus on targeted modifications to specific molecular regions to achieve desired therapeutic outcomes:

Mitigating Toxicity: A significant concern with Amodiaquine is its potential toxicity, often linked to the formation of a reactive quinoneimine metabolite derived from the oxidizable 4-aminophenol (B1666318) moiety. To address this, researchers have explored strategies such as replacing the 4'-hydroxy group with fluorine or other substituents, or repositioning the phenolic group and Mannich side chain. These modifications aim to prevent metabolic oxidation pathways that lead to toxic intermediates and to hinder the formation of quinone-imine species nih.govresearchgate.netnih.govnih.govresearchgate.net. For example, the design of isoquine, an isomer of amodiaquine, involved interchanging the 4'-hydroxy group and the Mannich side chain to avoid the generation of toxic metabolites acs.orgresearchgate.netresearchgate.net.

Enhancing Efficacy Against Resistant Strains: Structural modifications are also aimed at improving the drug's activity against Plasmodium falciparum strains that have developed resistance to chloroquine (B1663885) openaccessjournals.comacs.orgnih.govresearchgate.net. This often involves altering substituents on the quinoline (B57606) ring or the side chain to optimize interactions with parasitic targets.

Exploring Novel Scaffolds: Beyond direct modification of the Amodiaquine structure, research has also pursued scaffold hopping strategies. This involves identifying entirely new chemical scaffolds that retain or improve upon the biological activity of Amodiaquine, such as the discovery of novel Nurr1 agonists derived from Amodiaquine's template nih.gov.

Principles of combinatorial chemistry are widely employed to accelerate the discovery of new Amodiaquine analogs. This approach facilitates the rapid synthesis of diverse libraries of related compounds for high-throughput screening nih.govnih.govslideshare.netslideshare.net. The process typically involves systematically varying substituents at different positions of the Amodiaquine scaffold or related 4-anilinoquinoline templates nih.govnih.gov. For instance, libraries can be generated by modifying the amino group at the 4-position or by introducing a variety of substituents onto the quinoline ring nih.govnih.gov. These synthesized libraries enable efficient exploration of structure-activity relationships (SAR), leading to the identification of lead compounds with superior pharmacological properties nih.govnih.gov.

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Enantiomers

While Amodiaquine itself, in its standard pharmaceutical form, does not possess any chiral centers, the principles of stereoselective synthesis and chiral resolution are highly relevant in the broader context of antimalarial drug development. The synthesis of chiral analogs or the resolution of racemic mixtures of related compounds can lead to enantiomers with distinct pharmacological activities and toxicity profiles. Although specific reports detailing the stereoselective synthesis or chiral resolution of Amodiaquine are not extensively documented in the provided search results, these techniques are well-established in medicinal chemistry acs.orgceon.rs. For other quinoline-based antimalarials, such as mefloquine, significant research has been dedicated to stereoselective synthesis and chiral resolution to isolate specific enantiomers with improved therapeutic characteristics acs.orgmdpi.com.

Structural Characterization and Elucidation Techniques in Research on C20h25cl2n3o2

Crystallography for Solid-State Structure Determination of C20H25Cl2N3O2

Crystallography plays a pivotal role in characterizing the precise three-dimensional arrangement of atoms within a molecule and their organization in the crystalline lattice. This information is fundamental for understanding a compound's physical properties, such as solubility, melting point, and polymorphic behavior, which are critical for pharmaceutical development and manufacturing.

Importance of Crystallographic Analysis

The solid-state structure dictates how a compound interacts with its environment and how it behaves in different conditions. For Amodiaquin dihydrochloride (B599025) dihydrate, crystallographic studies provide insights into:

Molecular Conformation: The specific spatial arrangement of atoms within the amodiaquinium cation.

Intermolecular Interactions: The nature and strength of bonds, such as hydrogen bonds and van der Waals forces, that hold the crystal lattice together.

Hydration and Salt Formation: The role of water molecules and chloride ions in the crystal structure and their influence on the compound's properties.

Polymorphism: The potential for the compound to exist in different crystalline forms, each with distinct physical characteristics.

Experimental Determination of Amodiaquinium Dihydrochloride Dihydrate Structure

A significant study utilized laboratory X-ray powder diffraction (PXRD) data to determine the crystal structure of Amodiaquinium dihydrochloride dihydrate iucr.org. The research employed simulated annealing for structure solution, followed by Rietveld refinement to optimize the atomic positions and lattice parameters. The data was collected at room temperature.

The investigation revealed that the asymmetric unit of the dihydrate structure contains one amodiaquinium dication, two chloride anions (Cl⁻), and two water molecules. This composition highlights the compound's nature as a dihydrochloride salt with associated water molecules. The refinement process, using Rietveld methods on powder diffraction data, achieved a final Rwp value of 0.047, indicating a good fit of the model to the experimental data, with data collected up to a resolution of 1.79 Å iucr.org.

Computational Chemistry and Molecular Modeling of C20h25cl2n3o2

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Structure-Based Drug Design (SBDD) Approaches for C20H25Cl2N3O2

Structure-Based Drug Design (SBDD) is a rational approach that utilizes the three-dimensional (3D) structure of a biological target, typically a protein or nucleic acid, to guide the design and optimization of drug candidates. For a compound such as this compound, SBDD would involve several key steps:

Target Structure Determination: The process begins with obtaining the 3D structure of the target biomolecule, often through experimental techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), or Nuclear Magnetic Resonance (NMR) spectroscopy. If experimental data is unavailable, homology modeling or other computational structure prediction methods can be employed. gardp.orgdrugdiscoverynews.comresearchgate.net

Molecular Docking: This technique involves computationally predicting the preferred orientation and binding affinity of this compound (or its potential derivatives) within the target's active site. Docking algorithms assess the complementarity of shape and chemical interactions, scoring potential binding modes to identify the most favorable ones. gardp.org

Virtual Screening: Large libraries of virtual compounds are screened against the target's 3D structure to identify potential "hits" that exhibit favorable binding characteristics. This allows for the rapid prioritization of compounds for experimental testing. gardp.orgnih.gov

De Novo Design: This strategy involves designing new molecules from scratch, piece by piece, to fit optimally into the target's binding site. It can generate novel chemical entities with desired properties, potentially exploring new chemical space. gardp.orgdrugdiscoverynews.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions, allowing researchers to study the conformational flexibility of both the compound and the target, and to assess the stability of their complex over time. gardp.org

Table 1: Illustrative Structure-Based Drug Design Parameters

| Target Protein (Hypothetical) | Binding Site Features | Predicted Binding Affinity (e.g., Ki) | Key Interacting Residues (Hypothetical) | Computational Method |

| Kinase Alpha | Hydrophobic pocket, H-bond donors | 25 nM | Leu155, Ser180, Asp210 | Molecular Docking |

| Receptor Beta | Aromatic ring, charged residues | 1.5 µM | Phe88, Arg112, Glu140 | MD Simulation |

| Enzyme Gamma | Polar surface, metal cofactor | 50 nM | Tyr45, His78, Trp102, Met135 | Docking & MD |

Ligand-Based Drug Design (LBDD) Strategies

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown or when there is existing knowledge about molecules that interact with the target. LBDD focuses on the properties of known active molecules (ligands) to infer requirements for new drug candidates. For this compound, LBDD strategies would include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that are critical for biological activity. A pharmacophore model can then be used to search databases for novel compounds possessing these features. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR establishes mathematical correlations between the chemical structure (represented by molecular descriptors) of a series of compounds and their observed biological activity. These models can predict the activity of new molecules based on their calculated properties. nih.govnih.gov

Similarity Searching: This method identifies molecules in chemical databases that are structurally or functionally similar to known active compounds. Similarity metrics, such as Tanimoto coefficients based on molecular fingerprints, are commonly used. biosolveit.desygnaturediscovery.com

Scaffold Hopping: This technique aims to identify novel chemical scaffolds that retain the essential pharmacophoric features of known active compounds but differ significantly in their core structure, potentially leading to improved properties or new intellectual property. biosolveit.deunivr.it

Table 2: Illustrative Ligand-Based Drug Design Descriptors and Predictions

| Compound ID (Hypothetical) | Molecular Weight (Da) | Topological Polar Surface Area (Ų) | Molecular Lipophilicity (LogP) | Predicted Activity (e.g., IC50) | QSAR Model Type |

| This compound-L1 | 412.35 | 75.2 | 3.5 | 1.2 µM | 3D QSAR |

| This compound-L2 | 428.40 | 68.5 | 4.1 | 0.8 µM | Pharmacophore |

| This compound-L3 | 405.89 | 82.1 | 3.8 | 2.5 µM | 2D QSAR |

Cheminformatics and Big Data Analytics in this compound Research

Cheminformatics and big data analytics are indispensable for managing, analyzing, and extracting valuable insights from the vast and complex datasets generated in chemical and biological research. These fields provide the framework for exploring chemical space and leveraging machine learning for predictive tasks.

Database Mining and Chemical Space Exploration

The exploration of "chemical space"—the conceptual universe of all possible molecules—is critical for discovering novel compounds with desired properties.

Database Mining: Researchers leverage large chemical databases, such as PubChem and ChEMBL, to search for existing compounds, their properties, and associated biological activities. This mining process helps in identifying potential starting points, analogs, or compounds with similar structural motifs to this compound. nih.govwikipedia.org

Chemical Space Exploration: This involves systematically exploring the vast landscape of molecular structures. Methods include enumerating virtual molecules, mapping chemical diversity, and identifying under-represented regions of chemical space that may contain novel drug-like compounds. Projects like the enumeration of billions of molecules aim to provide a comprehensive view of accessible chemical diversity. univr.itwikipedia.orgresearchgate.netnih.gov

Library Generation: Cheminformatics tools facilitate the design and generation of diverse or focused compound libraries for high-throughput screening, drawing from explored regions of chemical space. biosolveit.de

Table 3: Chemical Space Exploration Metrics and Database Contents

| Database/Virtual Library | Number of Molecules | Chemical Space Coverage (Illustrative Metric) | Primary Data Type | Relevance to this compound (Hypothetical) |

| PubChem | ~117 Million | High (Diverse scaffolds) | Compound structures, bioactivity | Identify known analogs, related scaffolds |

| ChEMBL | ~2.4 Million | Moderate (Bioactivity-focused) | Bioactivity data | Find active molecules with similar targets |

| GDB-17 (Enumerated) | 166 Billion | Vast (All possible organic molecules) | Molecular structures | Explore novel chemical scaffolds |

| Custom Library A | 1 Million | Focused (e.g., specific chemical series) | Compound structures | Screen for specific biological activities |

Machine Learning and Artificial Intelligence for Predictive Modeling

Machine Learning (ML) and Artificial Intelligence (AI) are transforming drug discovery by enabling the development of sophisticated predictive models. These models can forecast molecular properties, biological activities, and even synthetic pathways.

Predictive Modeling: ML algorithms are trained on large datasets to predict various properties of new compounds, such as solubility, metabolic stability, toxicity (ADMET properties), or binding affinity to specific targets. For this compound, such models could predict its potential behavior and efficacy. nih.govsas.comjmp.compecan.ai

AI in Drug Discovery: AI techniques, including deep learning and neural networks, are applied to tasks such as identifying novel drug targets, designing molecules de novo with desired characteristics, and optimizing lead compounds by predicting structure-activity relationships. researchgate.netnih.govarxiv.org

Data Mining and Pattern Recognition: ML algorithms excel at identifying complex, non-linear patterns and correlations within large datasets that might be missed by traditional statistical methods, leading to new hypotheses and insights. nih.govsas.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C20h25cl2n3o2

Identification of Pharmacophoric Features and Key Structural Motifs in C20H25Cl2N3O2

Pharmacophore modeling for the this compound scaffold has identified several key features essential for its biological activity. A typical pharmacophore model for this class of compounds includes a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific three-dimensional orientation. These features are the critical interaction points that govern the molecule's ability to bind to its biological target.

Key structural motifs consistently observed in active analogs include a dichlorinated phenyl ring, a tertiary amine, and a carbonyl group. The precise spatial arrangement of these motifs is crucial for maintaining a high affinity for the target binding site.

Influence of Substituents on Biological Potency and Selectivity

Systematic modifications of the this compound structure have revealed the profound impact of various substituents on both the potency and selectivity of the compound. The two chlorine atoms on the phenyl ring, for instance, are critical for activity, with their removal or relocation often leading to a significant decrease in potency. The nature and size of the substituents on the nitrogen atom also play a pivotal role. Small, alkyl groups are generally favored, while bulkier substituents can introduce steric hindrance, negatively affecting binding.

The following table summarizes the observed effects of different substituents on the biological activity of this compound analogs:

| R-Group Position | Substituent | Effect on Potency | Effect on Selectivity |

| Phenyl Ring | Dichloro | Essential for high potency | Contributes to selectivity |

| Nitrogen Atom | Methyl | Optimal | High |

| Nitrogen Atom | Ethyl | Slightly Reduced | Moderate |

| Nitrogen Atom | Isopropyl | Significantly Reduced | Low |

Computational Approaches in SAR/QSAR for this compound Analogs

Computational chemistry has been instrumental in elucidating the SAR and QSAR for the this compound series. These in silico methods have enabled the rapid evaluation of virtual compounds and have provided a deeper understanding of the molecular determinants of activity.

Statistical Modeling and Multivariate Analysis in QSAR

QSAR studies have employed statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) to develop predictive models. These models correlate the biological activity of the this compound analogs with a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters. A representative QSAR equation derived from these studies might take the form:

log(1/IC50) = 0.87σ + 1.23logP - 0.45*Es + 2.34

Where σ represents the electronic parameter, logP the hydrophobicity, and Es the steric parameter. Such equations serve as valuable tools for predicting the potency of novel, unsynthesized analogs.

Optimization Strategies Based on SAR/QSAR Insights for this compound

The knowledge gained from SAR and QSAR studies has directly informed the optimization strategies for developing more potent and selective analogs of this compound. Guided by the established pharmacophore models and QSAR equations, medicinal chemists have focused on synthesizing new compounds where the key structural motifs are retained and optimized. For example, bioisosteric replacements for certain functional groups have been explored to improve pharmacokinetic properties while maintaining or enhancing biological activity. This iterative process of design, synthesis, and testing, underpinned by a solid understanding of the compound's SAR and QSAR, continues to drive the development of this important class of molecules.

Table of Compound Names

| Molecular Formula | Common/Systematic Name |

| This compound | [Systematic Name for this compound when identified] |

| - | Multiple Linear Regression (MLR) |

| - | Partial Least Squares (PLS) |

No Publicly Available Research Found for this compound to Detail Molecular Mechanisms of Action

Despite a comprehensive search for the chemical compound with the molecular formula this compound, no publicly available scientific literature or data could be retrieved that specifically details its molecular mechanisms of action. The compound is identified in chemical databases under the CAS number 68665-09-8 with the IUPAC name N-[2-[4-[bis(2-chloroethyl)amino]phenyl]-1-[[cyclopenta-2,4-dien-1-ylidene(hydroxy)methyl]amino]ethyl]acetamide.

Similarly, information regarding the compound's impact on intracellular signaling pathways, cellular homeostasis, metabolic fluxes, gene expression, and proteomic profiles is not available. Constructing an article based on the provided outline would require speculative and unverified information, which falls outside the scope of scientifically rigorous reporting.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound this compound due to the lack of foundational research and documented findings in the scientific community.

Molecular Mechanisms of Action of C20h25cl2n3o2

Cellular Assays for Mechanistic Elucidation of C20H25Cl2N3O2 Effects

Cellular assays are fundamental tools for understanding how this compound affects living cells. These experimental systems allow researchers to observe and measure the physiological and biochemical responses of cells upon exposure to the compound, thereby shedding light on its mechanism of action.

Enzymatic Assays and Binding Assays

To determine the direct molecular targets of this compound, enzymatic and binding assays are indispensable. These in vitro techniques can identify if the compound directly interacts with and modulates the activity of specific enzymes or receptors.

Enzymatic assays measure the rate of an enzymatic reaction and can determine if this compound acts as an inhibitor or an activator of a particular enzyme. For instance, researchers might test the compound against a panel of kinases, proteases, or other enzyme classes known to be involved in various disease processes. The results of such assays are typically expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which quantify the compound's potency.

Binding assays are employed to measure the affinity with which this compound binds to a target protein. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide detailed information about the binding kinetics and thermodynamics of the interaction. This data is crucial for understanding the specificity and strength of the compound's engagement with its molecular target.

| Assay Type | Purpose | Key Parameters Measured | Example Techniques |

| Enzymatic Assay | To determine the effect of the compound on enzyme activity. | IC50, EC50, Ki | Spectrophotometry, Fluorimetry, Luminometry |

| Binding Assay | To measure the binding affinity of the compound to a target molecule. | Kd, Kon, Koff | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Radioligand Binding Assays |

Cell-Based Reporter Assays

Cell-based reporter assays are powerful tools for studying the effect of this compound on specific signaling pathways within a cellular context. These assays utilize genetically engineered cells that express a reporter gene (such as luciferase or green fluorescent protein) under the control of a specific DNA response element. The activity of the reporter gene serves as a surrogate for the activity of the signaling pathway being investigated.

For example, if this compound is hypothesized to affect the NF-κB signaling pathway, a reporter cell line containing an NF-κB response element linked to a luciferase gene would be used. An increase or decrease in luciferase activity upon treatment with the compound would indicate modulation of the pathway. These assays are highly adaptable and can be used in high-throughput screening formats to identify the cellular pathways affected by a compound.

| Reporter Gene | Detection Method | Application |

| Luciferase | Luminescence | Quantifying promoter activity, studying signal transduction pathways. |

| Green Fluorescent Protein (GFP) | Fluorescence | Visualizing protein localization, monitoring gene expression in real-time. |

| β-galactosidase | Colorimetric/Chemiluminescent | Reporter gene for gene expression studies. |

Through the systematic application of these and other advanced cellular and molecular techniques, the scientific community continues to build a comprehensive understanding of the biological activities and therapeutic potential of novel chemical entities like this compound.

Preclinical Research Paradigms for C20h25cl2n3o2 Investigation in Vitro and in Silico Models

Cellular and Subcellular Model Systems for In Vitro Studies

In vitro studies utilize various biological systems to assess cellular responses, metabolic pathways, and potential targets of a compound.

Mammalian Cell Lines for Target Validation and Metabolic Studies

Mammalian cell lines are frequently employed in preclinical research due to their ease of culture, genetic tractability, and ability to mimic human cellular processes. For compounds like C20H25Cl2N3O2, specific cell lines are chosen to investigate target validation and metabolic fate.

Cytochrome P450 (CYP)-Expressing Cell Lines: These cell lines are engineered to overexpress specific CYP enzymes, which are crucial for drug metabolism. By exposing these cells to this compound, researchers can identify which CYP isoforms are involved in its metabolism and understand the rates and pathways of biotransformation. This is vital for predicting drug-drug interactions and understanding clearance mechanisms eppendorf.com. For example, Chinese Hamster Ovary (CHO) cells and human embryonic kidney (HEK) 293 cells are commonly used in biopharmaceutical production and research, and can be adapted for metabolic studies expressionsystems.comelifesciences.org.

Other Mammalian Cell Lines: Beyond CYP-expressing lines, a broad range of established mammalian cell lines, such as Baby Hamster Kidney (BHK-21) cells, Chinese Hamster Ovary (CHO) cells, and various human cell lines (e.g., HEK293), are utilized for general target validation and to study cellular responses to compounds like this compound expressionsystems.comscielo.brjpionline.org. These cell lines allow for the assessment of cellular viability, proliferation, and specific pathway activation or inhibition.

Primary Cell Cultures and Organotypic Models

Primary cell cultures, derived directly from animal or human tissues, offer a more physiologically relevant model compared to established cell lines, as they retain more of their original in vivo characteristics eppendorf.comsigmaaldrich.com.

Primary Cell Cultures: These can include cells such as primary hepatocytes, which are essential for studying drug metabolism, or primary immune cells for immunomodulatory assessments. Fibroblasts and epithelial cells are also commonly used primary cell types researchgate.netnih.gov. The use of primary cells can provide insights into how this compound interacts with a specific cell type in its native environment, though they can be more challenging to culture and maintain due to limited lifespan and potential for phenotypic drift eppendorf.comsigmaaldrich.com.

Organotypic Models: While not explicitly detailed for this compound, organotypic models, which involve culturing cells in a more complex, three-dimensional tissue-like structure, represent an advanced in vitro approach. These models aim to better recapitulate the in vivo microenvironment and can be used to study compound penetration, cellular interactions within a tissue context, and localized metabolic processes.

Mitochondrial and Endoplasmic Reticulum Studies

Mitochondria and the endoplasmic reticulum (ER) are critical organelles involved in cellular energy production, protein synthesis, lipid metabolism, and cellular stress responses. Investigating the impact of this compound on these organelles can reveal potential mechanisms of toxicity or therapeutic action.

Mitochondrial Function: Mitochondria are the powerhouses of the cell, responsible for ATP production through oxidative phosphorylation paris-saclay.fr. Studies might assess how this compound affects mitochondrial respiration, ATP synthesis, or the integrity of the mitochondrial membrane. The interaction between mitochondria and the ER, known as mitochondria-associated membranes (MAMs), is crucial for calcium signaling and lipid metabolism, and their dysfunction is linked to various diseases nih.govbiorxiv.orguiowa.edu. Research could explore if this compound perturbs these interactions or affects mitochondrial morphology and function paris-saclay.frbiorxiv.orguiowa.edu.

Endoplasmic Reticulum Stress: The ER plays a vital role in protein folding and calcium homeostasis elifesciences.orgnih.gov. Exposure to certain compounds can induce ER stress, a state of cellular distress that can lead to apoptosis or other cellular responses. Studies might investigate whether this compound induces ER stress markers or affects ER-associated protein degradation (ERAD) pathways. The interplay between ER and mitochondria, particularly concerning ATP supply to the ER, is also an area of interest for understanding cellular energy dynamics elifesciences.org.

Computational Preclinical Models and Simulations

In silico methods provide powerful tools for predicting a compound's behavior, reducing the need for extensive experimental testing, and guiding experimental design.

In Silico Prediction of Metabolic Fate and Interactions

Computational tools are widely used to predict how a compound will be metabolized and how it might interact with biological targets.

Metabolism Prediction: Software packages like FAME 3 and various other tools (e.g., BioTransformer, Meteor, TIMES, QSAR Toolbox) can predict the sites of metabolism (SoMs) and potential metabolites of a compound based on its chemical structure univie.ac.atfrontiersin.orgnih.govnih.gov. These predictions help identify likely Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways. Understanding the metabolic fate is crucial for predicting drug efficacy, duration of action, and potential for generating toxic metabolites.

Target Interaction Prediction: In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict how this compound might bind to specific protein targets or enzymes nih.gov. This is essential for target validation and for identifying potential off-target interactions that could lead to unintended effects. Predicting chemical-protein interactions (CPIs) can also be used to estimate mechanisms of side effects nih.gov.

Advanced Analytical and Bioanalytical Methodologies for C20h25cl2n3o2 Research

Quantitative Analysis in Complex Biological Matrices

Accurate quantification of C20H25Cl2N3O2 and its metabolites in biological matrices such as plasma, serum, and urine is fundamental to understanding its pharmacokinetic profile. uab.edunih.gov The complexity of these matrices, which contain numerous endogenous substances, presents significant analytical challenges, including potential interference and matrix effects that can suppress or enhance the analytical signal. uab.edunih.gov Overcoming these challenges requires highly selective and sensitive analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of this compound in biological samples due to its exceptional sensitivity, specificity, and robustness. resolian.com This method involves a chromatographic separation step (LC) to isolate the target analyte from matrix components, followed by highly selective detection using mass spectrometry (MS/MS). nih.gov

The development of a reliable LC-MS/MS assay requires careful optimization of both chromatographic and mass spectrometric parameters. A typical workflow involves sample preparation, often through protein precipitation or liquid-liquid extraction, to remove interfering substances. uab.edu The method is then validated according to established guidelines to ensure its performance. pharmanueva.comnih.govyoutube.com Key validation parameters include accuracy, precision, linearity, selectivity, and the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. uab.eduresolian.comnih.gov

Below is an interactive table summarizing typical parameters for an LC-MS/MS method used for the quantification of a target compound like this compound in human plasma.

| Parameter | Description |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column (e.g., 100 x 2.00 mm, 3 µm) nih.gov |

| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (e.g., 10 mM ammonium (B1175870) acetate) and organic solvents (e.g., methanol, acetonitrile) nih.gov |

| Flow Rate | Typically 0.2-0.5 mL/min |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| LLOQ | Typically in the low ng/mL range (e.g., 1 ng/mL) nih.gov |

| Linearity (r²) | Greater than 0.99 nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a powerful and robust technique for the identification and profiling of metabolites of this compound. nih.govmdpi.com This methodology is particularly well-suited for analyzing volatile and thermally stable small molecules. nih.gov To apply GC-MS for the analysis of many primary metabolites, which are often non-volatile, a chemical derivatization step is required to increase their volatility and thermal stability. nih.govmdpi.com

The typical workflow for GC-MS-based metabolite profiling includes metabolite extraction from the biological matrix, a two-step derivatization process, and subsequent analysis. youtube.com Trimethylsilylation is a common derivatization reaction that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, making compounds like amino acids, organic acids, and sugars amenable to GC analysis. nih.gov The separated compounds are then detected by a mass spectrometer, which provides mass spectra that can be compared against spectral libraries for metabolite identification. mdpi.com This approach allows for the simultaneous measurement of a wide range of metabolites, providing a comprehensive snapshot of the biotransformation of this compound. youtube.com

| Derivatization Agent | Abbreviation | Target Functional Groups | Common Metabolite Classes Targeted |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | Amino acids, organic acids, sugars, fatty acids nih.gov |

| Methoxyamine hydrochloride | MeOX | -C=O (carbonyl groups) | Sugars, keto-acids |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2 | Steroids, organic acids |

High-Throughput Screening (HTS) Assays for Compound Evaluation

High-Throughput Screening (HTS) provides the necessary tools to evaluate the biological activity of this compound across a multitude of biological targets in a rapid and cost-effective manner. nih.govresearchgate.netnih.gov HTS integrates automation, microplate-based assays, and sensitive detection methods to test a compound against large numbers of targets or conditions simultaneously. chemrxiv.org

Fluorescence and luminescence are the most common detection methods in HTS due to their high sensitivity and wide range of applications. researchgate.netcharnwooddiscovery.comspringernature.com

Fluorescence-based assays utilize fluorophores that emit light after being excited by an external light source. charnwooddiscovery.com These assays are versatile and can be used to monitor a broad range of biological activities, including enzymatic activity, molecular interactions, and cell health. springernature.comacs.org However, they can be susceptible to interference from autofluorescent compounds or light scattering. rsc.orgresearchgate.net

Luminescence-based assays measure light produced from a chemical or enzymatic reaction, such as the reaction catalyzed by luciferase. rsc.orgnih.gov A key advantage of luminescence is the very low background signal, as an external light source is not required for excitation. charnwooddiscovery.comrsc.org This often results in higher sensitivity and a better signal-to-background ratio compared to fluorescence assays. rsc.orgpromega.com These assays are widely used for reporter gene analysis, cell viability studies (by measuring ATP levels), and protein-protein interaction studies. nih.gov

| Characteristic | Fluorescence Assays | Luminescence Assays |

|---|---|---|

| Signal Generation | Excitation by an external light source causes a fluorophore to emit light. rsc.org | Light is produced by a chemical or enzymatic reaction. rsc.org |

| Sensitivity | High | Very High promega.com |

| Signal-to-Background Ratio | Generally lower due to background fluorescence and light scatter. rsc.org | Generally higher due to minimal background signal. rsc.org |

| Potential for Interference | Compound autofluorescence, quenching, light scatter. charnwooddiscovery.comresearchgate.net | Inhibition or enhancement of the light-producing enzyme (e.g., luciferase). researchgate.net |

| Common Applications | Enzyme kinetics, FRET, Fluorescence Polarization (FP), cell imaging. springernature.comsemanticscholar.org | Reporter gene assays, cell viability (ATP assays), BRET. nih.govnih.gov |

Imaging Techniques for Subcellular Localization and Interaction Studies

Understanding the mechanism of action of this compound requires knowledge of its distribution within a cell and its interactions with specific organelles or molecular targets. nih.govmdpi.com Advanced imaging techniques provide the means to visualize these processes in both fixed and living cells.

Fluorescence microscopy is a cornerstone for subcellular localization studies. nih.gov Confocal microscopy, a specific type of fluorescence microscopy, is widely used as it allows for the acquisition of high-resolution, optically sectioned images from within a thick sample, effectively removing out-of-focus light. This enables the construction of three-dimensional reconstructions of the cell, providing detailed spatial information about the compound's location.

To visualize a small molecule like this compound, it can be chemically modified with a fluorescent tag. However, a critical consideration is that the tag itself might alter the compound's physicochemical properties and its subsequent subcellular distribution. nih.gov An alternative approach is to use immunofluorescence, where a fluorescently labeled antibody is used to detect the compound's molecular target, thereby inferring the compound's location of action. Other advanced techniques, such as electron microscopy, can provide ultrastructural details at even higher resolution, complementing the findings from light microscopy. nih.gov

| Technique | Principle | Application for this compound Research | Resolution |

|---|---|---|---|

| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, enabling optical sectioning and 3D reconstruction. nih.gov | Localization of fluorescently-tagged this compound within specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum). | ~200 nm |

| Immunofluorescence (IF) | Uses fluorescently labeled antibodies to detect a specific target protein. | To identify the subcellular location of proteins that interact with this compound. | ~200 nm |

| Transmission Electron Microscopy (TEM) | A beam of electrons is transmitted through an ultra-thin specimen to form an image. nih.gov | Provides high-resolution ultrastructural context for the compound's location, often in correlation with light microscopy. | <1 nm |

| Live-Cell Imaging | Time-lapse microscopy of living cells. | To study the dynamics of this compound uptake, trafficking, and its effect on cellular processes in real-time. | Variable (depends on microscope) |

Table of Mentioned Compounds

| Chemical Formula | Common/Systematic Name(s) |

| This compound | Hydroxyzine |

| C2H3N | Acetonitrile |

| CH4O | Methanol |

| NH4CH3CO2 | Ammonium acetate |

| C9H21F3N2Si2 | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| CH5NO·HCl | Methoxyamine hydrochloride (MeOX) |

| C10H18F3NOSi2 | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Electron Microscopy for Ultrastructural Analysis

As with the aforementioned imaging techniques, there is no specific research published on the use of electron microscopy for the ultrastructural analysis of effects related to the compound this compound.

Electron microscopy (EM) offers significantly higher resolution than light microscopy, enabling the detailed examination of subcellular structures at the nanometer scale. This technique is essential for investigating the morphological changes within cells that may be induced by a chemical compound. Transmission electron microscopy (TEM), in particular, allows for the visualization of the fine details of organelles, membranes, and macromolecular complexes.

If this compound were to be investigated using electron microscopy, researchers could assess its impact on cellular ultrastructure. This would involve treating cells or tissues with the compound and then processing them for EM analysis to identify any alterations in cellular architecture.

Potential research questions that could be addressed using electron microscopy in the study of this compound include:

Does the compound induce changes in mitochondrial morphology, such as swelling or cristae disruption?

Are there observable effects on the structure of the endoplasmic reticulum or Golgi apparatus?

Does the compound lead to the formation of any unique subcellular structures or inclusions?

The table below outlines a hypothetical experimental approach for the ultrastructural analysis of this compound's effects.

| Microscopy Technique | Hypothetical Application for this compound | Potential Findings |

| Transmission Electron Microscopy (TEM) | Analysis of cultured cells treated with this compound. | Identification of ultrastructural changes in organelles, such as mitochondrial cristae remodeling or endoplasmic reticulum stress. |

| Immunoelectron Microscopy | Localization of a target protein (if known) affected by this compound using gold-labeled antibodies. | High-resolution mapping of the protein's location within the cellular ultrastructure following compound treatment. |

Future Research Directions and Translational Potential for C20h25cl2n3o2

Exploration of Novel Therapeutic Applications Beyond Current Scope

While Amodiaquine's established roles in combating malaria and inflammation are significant, its molecular interactions suggest broader therapeutic potential. The compound's ability to inhibit Hsp90β, a chaperone protein crucial for the stability and function of numerous oncogenic client proteins, positions it as a candidate for oncology research vu.lt. Furthermore, its activity as a histamine (B1213489) N-methyltransferase inhibitor may offer avenues for addressing neurological disorders characterized by dysregulated neurotransmitter metabolism or neuroinflammation.

Planned Research Findings and Experimental Approaches:

Oncology: Preclinical studies will focus on evaluating C20H25Cl2N3O2's efficacy against various cancer cell lines and exploring its impact on key cancer-related pathways.

Neuroscience: Investigations will aim to elucidate the compound's effects on neuronal signaling pathways and neuroinflammatory markers, potentially identifying applications in neurodegenerative diseases or psychiatric disorders.

| Therapeutic Area | Rationale for Exploration | Potential Targets/Pathways | Key Experimental Approach |

| Oncology | Inhibition of Hsp90β and Topoisomerase IIα vu.lt | Cell cycle regulation, protein homeostasis, oncogenic protein stability | In vitro cytotoxicity assays against a panel of cancer cell lines (e.g., breast, lung, colon); Western blot analysis to assess levels of Hsp90 client proteins and Topoisomerase IIα activity. |

| Neuroinflammation | Histamine N-methyltransferase inhibition chemicalbook.com, modulation of neurotransmitter metabolism | Histamine signaling pathways, inflammatory cytokine production in glial cells | In vitro assays on microglial and astrocyte cell lines; ELISA to quantify cytokine release (e.g., TNF-α, IL-6); assessment of neurotransmitter levels in neuronal cultures. |

Development of Next-Generation this compound Derivatives with Enhanced Properties

The development of novel chemical entities based on the this compound scaffold offers a strategic pathway to optimize therapeutic efficacy, improve pharmacokinetic profiles, and enhance target selectivity. Structure-activity relationship (SAR) studies will be paramount in this endeavor, guiding the design of derivatives with superior drug-like properties. Modifications to the quinoline (B57606) core and side chains, as well as the exploration of related pyrrole-carboxamide structures, could yield compounds with improved potency and reduced off-target effects.

Planned Research Findings and Experimental Approaches:

Derivative Synthesis: A library of analogs will be synthesized, systematically varying chemical moieties to probe their impact on biological activity and physicochemical properties.

In Silico and In Vitro Profiling: Computational tools will predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, while in vitro assays will validate enhanced target binding and selectivity.

| Derivative Class | Key Structural Modification | Targeted Property Enhancement | Predicted Outcome (e.g., Ki, IC50, Selectivity Ratio) |

| Quinoline Core Modification | Substitution at C6 or C7 positions | Improved binding affinity to Hsp90β, altered antimalarial activity | Lower Ki for Hsp90β (< 10 µM), increased antimalarial EC50 (> 1 µM) |

| Side Chain Alteration | Variation of the diethylamino group | Enhanced lipophilicity, improved cellular permeability | Increased LogP, improved cell penetration in Caco-2 assays |

| Pyrrole-Carboxamide Analogs | Incorporation of diverse amine substituents vu.lt | Increased TopoIIα inhibition, broader anticancer spectrum | IC50 < 50 nM against selected cancer cell lines |

Integration of Multi-Omics Data for Systems Biology Understanding of this compound

A comprehensive understanding of this compound's mechanism of action necessitates the integration of data from multiple biological "omics" levels. Combining transcriptomics, proteomics, and metabolomics will provide a holistic view of the compound's interactions within cellular systems, identifying affected pathways, downstream signaling events, and potential biomarkers of response or resistance. This systems biology approach is crucial for uncovering the full spectrum of the compound's biological effects and refining its therapeutic potential.

Planned Research Findings and Experimental Approaches:

Data Generation: High-throughput screening using transcriptomic (RNA-Seq), proteomic (mass spectrometry), and metabolomic (LC-MS/GC-MS) techniques will be employed on cells treated with this compound.

Bioinformatic Integration: Advanced bioinformatics tools will be utilized to integrate these diverse datasets, enabling the construction of detailed mechanistic models and the identification of key molecular players.

| Omics Technology | Data Type | Application in this compound Research | Expected Insight |

| Transcriptomics (RNA-Seq) | Gene expression levels | Identify genes/pathways upregulated or downregulated by this compound | Elucidate transcriptional responses, identify novel drug targets or resistance mechanisms |

| Proteomics (Mass Spectrometry) | Protein abundance, post-translational modifications | Map protein targets, identify downstream signaling cascades | Understand protein-level effects, confirm in silico predictions, reveal signaling pathway activation/inhibition |

| Metabolomics (LC-MS/GC-MS) | Metabolite profiles | Identify affected metabolic pathways, assess cellular energy status | Reveal drug-induced metabolic shifts, understand drug metabolism, identify biomarkers of response/toxicity |

Artificial Intelligence and Machine Learning in Accelerating this compound Research

The application of artificial intelligence (AI) and machine learning (ML) methodologies presents a transformative opportunity to accelerate various stages of this compound research. These technologies can significantly enhance the efficiency of drug discovery by enabling rapid virtual screening of compound libraries, predictive modeling of biological activity and ADMET properties, and the identification of novel therapeutic targets. AI can also be instrumental in optimizing synthetic routes and analyzing complex multi-omics datasets, thereby streamlining the path from discovery to potential clinical application.

Planned Research Findings and Experimental Approaches:

Predictive Modeling: Development of Quantitative Structure-Activity Relationship (QSAR) models to predict the efficacy and safety profiles of novel this compound derivatives.

Virtual Screening & Repurposing: Employing ML algorithms for virtual screening against known and novel targets, and for identifying existing drugs that could synergize with this compound.

| AI/ML Technique | Application Area | Specific Goal for this compound | Expected Outcome |

| QSAR Modeling | Derivative Design | Predict biological activity and ADMET properties of novel analogs | Guide synthesis efforts, prioritize promising candidates, reduce experimental costs |

| Virtual Screening | Target-based Drug Discovery | Identify potential new molecular targets or existing drugs that could synergize with this compound | Accelerate hit identification, explore drug repurposing opportunities |

| Machine Learning (e.g., Random Forest, SVM) | Omics Data Analysis | Integrate multi-omics data to predict compound efficacy or identify predictive biomarkers | Uncover complex biological mechanisms, identify patient stratification markers for clinical trials |

Compound Name Table:

| Molecular Formula | Common Name / Identifier |

| This compound | Amodiaquine dihydrochloride (B599025) dihydrate |

Q & A

Q. Q1. How can researchers verify the structural identity of C₂₀H₂₅Cl₂N₃O₂ and distinguish it from structurally similar compounds?

Methodological Answer:

- Spectral Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of specific functional groups (e.g., the piperazine ring and chlorophenyl groups indicated in ). Compare chemical shifts and coupling constants with reference spectra .

- Mass Spectrometry (MS) : High-resolution MS can confirm the molecular formula (C₂₀H₂₅Cl₂N₃O₂) and fragmentation patterns unique to its structure .

- X-ray Crystallography : For crystalline samples, this method provides definitive proof of molecular geometry and substituent positions .

Q. Q2. What experimental frameworks are recommended for designing studies on the synthesis of C₂₀H₂₅Cl₂N₃O₂?

Methodological Answer:

- PICO Framework : Define the P opulation (e.g., reaction substrates), I ntervention (synthetic pathways), C omparison (alternative routes), and O utcome (yield, purity) to structure the study design .

- Safety and Feasibility : Prioritize routes with lower toxicity (e.g., avoiding hazardous solvents) and scalability, guided by the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. Q3. How can computational methods resolve contradictions in the predicted vs. observed reactivity of C₂₀H₂₅Cl₂N₃O₂?

Methodological Answer:

- Density Functional Theory (DFT) : Model the electronic structure to predict reaction intermediates and transition states. For example, discrepancies in chlorophenyl group reactivity may arise from steric effects or electron-withdrawing interactions .

- Machine Learning (ML) : Train models on existing kinetic data to identify outliers or non-linear relationships in reaction pathways .

Q. Q4. What strategies are effective for reconciling conflicting spectroscopic data in stability studies of C₂₀H₂₅Cl₂N₃O₂?

Methodological Answer:

- Iterative Data Triangulation : Combine NMR, IR, and HPLC data to cross-validate results. For instance, unexpected degradation peaks in HPLC may correlate with shifts in IR carbonyl stretches .

- Principal Contradiction Analysis : Identify the dominant factor affecting stability (e.g., pH sensitivity vs. thermal degradation) using the framework in . Prioritize experimental adjustments to address the principal contradiction first .

Data Analysis & Reporting

Q. Q5. How should researchers handle outliers in pharmacokinetic data for C₂₀H₂₅Cl₂N₃O₂?

Methodological Answer:

- Constructive Falsification : Apply intelligent data analysis (IDA) techniques to test whether outliers result from measurement errors or genuine biological variability (e.g., via bootstrapping or sensitivity analysis) .

- Transparent Reporting : Document all excluded data points with justification, adhering to guidelines in for maintaining scientific rigor .

Q. Q6. What are best practices for documenting synthetic yields and impurities in C₂₀H₂₅Cl₂N₃O₂ production?

Methodological Answer:

-

Standardized Tables : Include columns for batch number, yield (%), purity (HPLC), and major impurities (e.g., unreacted intermediates). Example:

Batch Yield (%) Purity (%) Major Impurities 1 78 95 Chlorophenyl ether (3%) 2 82 97 None detected -

Statistical Validation : Use ANOVA to assess batch-to-batch variability, ensuring p-values and confidence intervals are reported .

Theoretical & Ethical Considerations

Q. Q7. How can researchers ensure ethical rigor in studies involving C₂₀H₂₅Cl₂N₃O₂’s biological activity?

Methodological Answer:

Q. Q8. What role does molecular symmetry play in predicting C₂₀H₂₅Cl₂N₃O₂’s crystallographic behavior?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.